![molecular formula C14H16N4O4 B5761571 methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate, also known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family of herbicides and is used to control weeds in crops such as corn, soybeans, and cotton. Metolachlor is known for its selective pre-emergent activity, which means it controls weeds before they emerge from the soil.
Mechanism of Action
Metolachlor inhibits the biosynthesis of fatty acids in weeds, which leads to their death. It works by inhibiting the enzyme called acetyl-CoA carboxylase, which is responsible for the synthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
Metolachlor has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. However, it can be toxic to some aquatic organisms, such as shrimp and crayfish. Metolachlor has also been found to have a low potential for groundwater contamination.
Advantages and Limitations for Lab Experiments
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plants. Its selective pre-emergent activity makes it an ideal herbicide for controlling weeds in experimental plots. However, its long-lasting residual activity can make it difficult to conduct experiments in the same plot for an extended period.
Future Directions
There is ongoing research to develop new herbicides that are more selective and have less impact on the environment. Some potential future directions for research on methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate include:
1. Developing new formulations of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate that are more effective against specific weed species.
2. Studying the impact of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate on soil microorganisms and their role in the breakdown of the herbicide.
3. Investigating the potential for methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate to be used in combination with other herbicides to improve weed control.
4. Developing new methods for the application of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate to reduce the risk of groundwater contamination.
5. Studying the impact of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate on non-target organisms, such as insects and soil-dwelling organisms.
Conclusion:
Metolachlor is a widely used herbicide in agriculture that has been extensively studied for its herbicidal activity and its impact on the environment. It works by inhibiting the biosynthesis of fatty acids in weeds, which leads to their death. Metolachlor has minimal impact on non-target organisms, but it can be toxic to some aquatic organisms. Ongoing research is focused on developing new herbicides that are more selective and have less impact on the environment.
Synthesis Methods
Metolachlor is synthesized by the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with 2-methoxy-4,6-dimethylpyrimidine in the presence of a base. The resulting product is then treated with methyl chloroformate to give methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate.
Scientific Research Applications
Metolachlor has been extensively studied for its herbicidal activity and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. Metolachlor is also known for its long-lasting residual activity, which means it remains active in the soil for an extended period.
properties
IUPAC Name |
methyl 4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-4-15-12-16-13(21-3)18-14(17-12)22-10-7-5-9(6-8-10)11(19)20-2/h5-8H,4H2,1-3H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRJVEPGARJTDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate |
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